![molecular formula C7H9ClN2O B15299891 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its versatile pharmacological properties. This compound is part of the furo[2,3-c]pyridine family, known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-5-one derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyridine ring .
Applications De Recherche Scientifique
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to enzymes and receptors involved in cell proliferation and survival. This disruption can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furo[2,3-c]pyridin-3(2H)-one hydrochloride
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrido[2,3-d]pyrimidin-5-one
Uniqueness
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is unique due to its specific structural features and pharmacological properties. Compared to similar compounds, it exhibits distinct binding affinities and biological activities, making it a promising candidate for further development in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
2,3-dihydrofuro[2,3-c]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7-3-5-1-2-10-6(5)4-9-7;/h3-4H,1-2H2,(H2,8,9);1H |
Clé InChI |
KYONHCHPTRFOJJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CN=C(C=C21)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


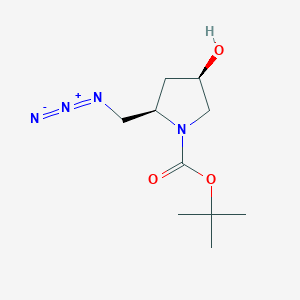
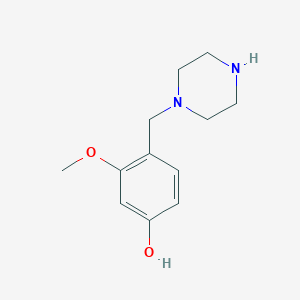
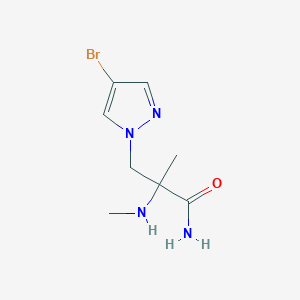
![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
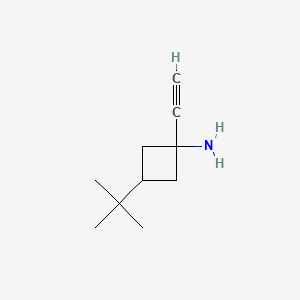
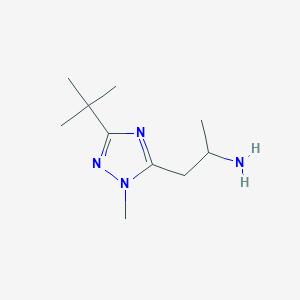

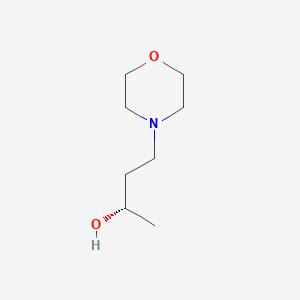

![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)

